molecular formula C15H21ClN2O2 B592777 (R)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride CAS No. 375792-97-5

(R)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B592777
CAS No.: 375792-97-5
M. Wt: 296.795
InChI Key: MEBSYCWJZVVILK-UTONKHPSSA-N
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Description

®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination reactions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may interact with serotonin receptors, contributing to its potential antidepressant effects. The amino group can form hydrogen bonds with biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and precursor to serotonin.

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to its specific tert-butyl ester group and the ®-configuration, which can influence its biological activity and pharmacokinetic properties. This compound’s structure allows for specific interactions with biological targets, potentially leading to unique therapeutic effects.

Biological Activity

(R)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, with the CAS number 1774897-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₅H₂₁ClN₂O₂
Molecular Weight296.79 g/mol
CAS Number1774897-50-5
PurityNLT 98%

The compound's biological activity can be attributed to its structural features, particularly the indole moiety, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

  • Receptor Interaction : The indole structure allows for binding to serotonin receptors and other G-protein coupled receptors (GPCRs), influencing neurotransmitter systems.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its anti-inflammatory effects.
  • Anticancer Potential : Research indicates that derivatives of indole compounds often demonstrate cytotoxicity against cancer cell lines, suggesting that this compound may have similar properties.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various indole derivatives for their anticancer properties. The findings indicated that compounds with an indole structure exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Studies

  • Case Study on Cytotoxicity : A synthesized analog of (R)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate was evaluated against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results demonstrated significant cytotoxic effects, supporting the hypothesis that this class of compounds may serve as effective chemotherapeutic agents .
  • Antioxidant Properties : Another study focused on the antioxidant capabilities of related indole compounds. It was found that these compounds could reduce oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related diseases .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBSYCWJZVVILK-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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